Benzyl 3-aminopropanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

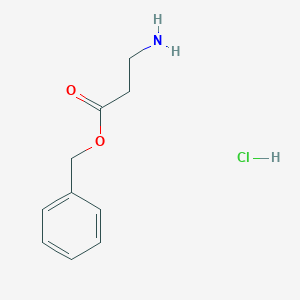

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBWNGWEFYSLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99616-43-0 | |

| Record name | benzyl 3-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 3-aminopropanoate hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of Benzyl 3-aminopropanoate hydrochloride, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Its utility in organic synthesis stems from its structure, which allows for straightforward modifications to create a variety of ester and amide derivatives.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and expert insights into the chemical processes involved.

Introduction: Significance and Applications

This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system.[1] The presence of the benzyl ester group can enhance membrane permeability, a desirable trait for prodrugs, as it can be enzymatically cleaved in vivo to release the active molecule.[1] Furthermore, this compound is utilized in the creation of novel materials, including polymers and coatings.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem[3] |

| Molecular Weight | 215.68 g/mol | PubChem[1][3] |

| Melting Point | 100-101 °C | BIOSYNCE[2] |

| Appearance | Solid | BIOSYNCE[2] |

| Storage Conditions | 2-8°C, Inert Gas | Ambeed[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a variation of the Fischer-Speier esterification. This method involves the reaction of β-alanine with benzyl alcohol in the presence of an acid catalyst. A particularly effective approach utilizes thionyl chloride (SOCl₂), which serves a dual role as both a catalyst and a dehydrating agent.

Reaction Mechanism and Causality

The reaction proceeds through an acid-catalyzed esterification mechanism. Thionyl chloride reacts with the carboxylic acid of β-alanine to form a highly reactive acyl chloride intermediate.[4][5][6] This conversion of the hydroxyl group into a chlorosulfite intermediate makes it a much better leaving group.[5] The benzyl alcohol then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Subsequent elimination of sulfur dioxide and hydrochloric acid yields the benzyl ester. The hydrochloric acid produced in the reaction protonates the amino group of the ester, forming the desired hydrochloride salt. This direct formation of the hydrochloride salt is advantageous as it often precipitates from the reaction mixture, simplifying purification.

The use of thionyl chloride is favored over traditional acid catalysts like sulfuric acid because it drives the equilibrium towards the product by reacting with the water generated during the esterification, thus preventing the reverse reaction.[7] It is crucial to add the thionyl chloride dropwise to a suspension of the amino acid in the alcohol to control the reaction, which can be vigorous.[8]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Reagents:

-

β-Alanine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend β-alanine in benzyl alcohol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add diethyl ether to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with diethyl ether.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[9][10]

-

Dry the purified crystals under vacuum to obtain this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their neighboring environments.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Table 2: Expected NMR Data

| Type | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.3-7.4 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.1 | singlet | 2H | Benzylic protons (-CH₂-Ph) | |

| ~3.3 | triplet | 2H | -CH₂-NH₃⁺ | |

| ~2.9 | triplet | 2H | -CH₂-C=O | |

| ¹³C NMR | ~170 | Carbonyl carbon (C=O) | ||

| ~135 | Aromatic C (quaternary) | |||

| ~128 | Aromatic CH | |||

| ~67 | Benzylic carbon (-CH₂-Ph) | |||

| ~35 | -CH₂-NH₃⁺ | |||

| ~31 | -CH₂-C=O |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000 | N-H stretch (from -NH₃⁺) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1495 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak in the mass spectrum would correspond to the free base (Benzyl 3-aminopropanoate), as the hydrochloride salt will likely dissociate in the mass spectrometer.

-

Expected [M+H]⁺: 180.10

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.[11]

Caption: Recrystallization workflow for purification.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and diethyl ether is often effective for amine hydrochlorides.[9][10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Safety Considerations

-

Thionyl chloride is corrosive and toxic. It reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

-

Benzyl alcohol is harmful if swallowed or inhaled.

-

Diethyl ether is extremely flammable.

-

The reaction releases HCl and SO₂ gases , which are toxic and corrosive. Ensure adequate ventilation.[12]

Conclusion

The synthesis and characterization of this compound can be reliably achieved through the methods outlined in this guide. Careful execution of the experimental procedures and thorough analysis of the product are crucial for obtaining a high-purity compound suitable for further applications in research and development. The insights provided into the causality of the experimental choices and the detailed protocols are intended to empower researchers to confidently perform this synthesis and purification.

References

- 1. This compound [myskinrecipes.com]

- 2. biosynce.com [biosynce.com]

- 3. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-Aminopropanoate Hydrochloride

Foreword: The Cornerstone of Rational Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's behavior from the moment of its synthesis to its ultimate interaction with the biological target. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is the compass that guides formulation strategies, predicts pharmacokinetic behavior, and ultimately dictates the clinical viability of a potential drug candidate. This guide provides an in-depth technical exploration of Benzyl 3-aminopropanoate hydrochloride, a versatile building block in medicinal chemistry, offering both established data and field-proven methodologies for its characterization.

Chemical Identity and Structural Elucidation

This compound is the hydrochloride salt of the benzyl ester of β-alanine. Its structure combines a flexible aliphatic amino acid backbone with an aromatic benzyl ester moiety, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]

| Property | Value | Source(s) |

| IUPAC Name | benzyl 3-aminopropanoate;hydrochloride | [2] |

| Synonyms | Benzyl 3-aminopropionate hydrochloride, β-Alanine benzyl ester hydrochloride | [2] |

| CAS Number | 99616-43-0 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.67 g/mol | [1][2] |

| Chemical Structure |  | (Structure generated based on IUPAC name) |

Predicted Spectral Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable solvent like DMSO-d₆ are as follows:

¹H NMR:

-

~8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with residual water.

-

~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

~3.1 ppm (triplet, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

-

~2.8 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

¹³C NMR:

-

~171 ppm: Carbonyl carbon of the ester group (C=O).

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128-129 ppm: Aromatic carbons of the benzyl group.

-

~66 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

~35 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

-

~31 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3000-2800 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group (-NH₃⁺).

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.

-

~1735 cm⁻¹ (strong): C=O stretching vibration of the ester group.[3]

-

~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200 cm⁻¹ and ~1100 cm⁻¹ (strong): C-O stretching vibrations of the ester group.[3]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural insights. For this compound, under electrospray ionization (ESI) in positive mode, the expected parent ion would be the protonated molecule [M+H]⁺ at m/z 180.1.

Key fragmentation patterns would likely involve:

-

Loss of the benzyl group (C₇H₇, 91 Da): Resulting in a fragment at m/z 89.

-

Loss of the benzyloxy group (C₇H₇O, 107 Da): Leading to a fragment at m/z 73.

-

Cleavage of the C-N bond: This can lead to various smaller fragments.

Core Physicochemical Properties: A Quantitative Approach

The following sections detail the critical physicochemical properties of this compound and provide standardized methodologies for their determination. These protocols are designed to be self-validating and reflect best practices in the pharmaceutical industry.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity.

| Property | Value | Source(s) |

| Melting Point | 100-101 °C |

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is ramped up quickly to about 10 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is molten. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility

Solubility is a critical determinant of a drug's bioavailability and is a key factor in formulation development.[4] A comprehensive solubility profile in various physiologically relevant media is essential.

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility determination.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays [5][6][7]

A. Kinetic Solubility

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%. A serial dilution is performed to cover a range of concentrations.

-

Incubation: The plate is sealed and shaken at room temperature for 2 hours.

-

Analysis: The solubility is determined by measuring the turbidity of the solution in each well using a nephelometer. The kinetic solubility is the concentration at which precipitation is first observed.

B. Thermodynamic Solubility

This "gold standard" method measures the equilibrium solubility of the solid compound and is crucial for lead optimization and formulation development.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered through a 0.45 µm filter or centrifuged at high speed to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is generated using standards of known concentrations.

Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly influences its solubility, permeability, and interaction with biological targets.[8][9]

Diagram of the Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination using potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration [4][8][10]

-

Instrumentation: A calibrated automated potentiometric titrator equipped with a high-precision pH electrode is used.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point. For a more accurate determination, the first and second derivatives of the titration curve can be used to precisely locate the equivalence point(s).

Significance of Physicochemical Properties in Drug Development

The data generated from the aforementioned studies are not merely academic exercises; they are critical inputs for strategic decision-making throughout the drug development pipeline.[4][11][12]

-

Solubility: Directly impacts the bioavailability of orally administered drugs and dictates the feasibility of developing liquid formulations. Poor solubility can be a major hurdle, often requiring advanced formulation strategies such as salt selection, co-solvents, or amorphous solid dispersions.[4]

-

pKa: Influences the absorption of a drug across biological membranes, as the neutral form is generally more permeable. The pKa also governs the solubility of ionizable drugs as a function of pH, which is crucial for understanding its behavior in the gastrointestinal tract.

-

Melting Point and Crystal Form: The melting point is related to the stability of the crystal lattice. The existence of different crystalline forms (polymorphs) can have significant implications for a drug's solubility, dissolution rate, and stability.

Conclusion

This compound, with its specific combination of structural features, presents a unique physicochemical profile. This guide has provided a comprehensive overview of its key properties and detailed, actionable protocols for their determination. By rigorously applying these methodologies, researchers and drug development professionals can build a robust data package that will de-risk development programs, enable rational formulation design, and ultimately accelerate the journey from a promising molecule to a life-changing therapeutic.

References

- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 2. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ichapps.com [ichapps.com]

Benzyl 3-aminopropanoate hydrochloride CAS number and synonyms

An In-Depth Technical Guide to Benzyl 3-aminopropanoate hydrochloride

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a derivative of β-alanine, it serves as a valuable building block for constructing more complex molecules, leveraging its bifunctional nature—a primary amine and a benzyl-protected carboxylic acid. This guide provides an in-depth examination of its chemical identity, synthesis, applications, analytical protocols, and safety considerations, designed for professionals in drug development and scientific research. The strategic presence of the benzyl ester group allows for selective deprotection, making it a key component in multi-step synthetic pathways, particularly in the development of pharmaceuticals and novel polymers.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its effective application. This compound is characterized by a benzyl ester of the non-proteinogenic amino acid β-alanine, supplied as its hydrochloride salt to enhance stability and handling. The hydrochloride form protonates the primary amine, rendering it less nucleophilic and preventing side reactions such as self-polymerization.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 99616-43-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][4] |

| Molecular Weight | 215.67 g/mol | [4] |

| IUPAC Name | benzyl 3-aminopropanoate;hydrochloride | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 100-101 °C | [2] |

| Storage | 2-8°C, under inert gas | [1] |

Synonyms

For comprehensive literature and database searches, researchers may encounter several synonyms for this compound:

-

3-(benzyloxy)-3-oxopropan-1-aminium chloride[2]

Synthesis Protocol and Rationale

The synthesis of this compound is typically achieved via Fischer esterification of β-alanine with benzyl alcohol. The following protocol outlines a robust method, explaining the causality behind each step.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Benzyl 3-aminopropanoate HCl.

Step-by-Step Methodology

Objective: To synthesize this compound from β-alanine and benzyl alcohol. A patent for a similar process describes using a metal chloride catalyst.[5]

-

Reaction Setup:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add β-alanine (1.0 eq), benzyl alcohol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq), and a solvent capable of forming an azeotrope with water, such as toluene.

-

Rationale: The hydrochloride salt of the final product protects the amine group. The use of a Dean-Stark trap is crucial for driving the equilibrium of the esterification reaction forward by continuously removing the water byproduct via azeotropic distillation. p-TSA serves as the acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

-

Esterification Reaction:

-

Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Rationale: Refluxing provides the necessary activation energy for the reaction. Completion is indicated when no more water is collected.

-

-

Work-up and Isolation of the Free Base:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TSA catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl 3-aminopropanoate free base.

-

Rationale: The basic wash with NaHCO₃ is critical for removing the acid catalyst, which could otherwise interfere with subsequent steps or product stability. Drying removes residual water that could hydrolyze the ester.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.

-

Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in ether dropwise with stirring. A white precipitate will form.

-

Rationale: The free amine is basic and reacts with HCl to form the ammonium chloride salt. The salt is generally insoluble in non-polar organic solvents, causing it to precipitate, which is an effective method of purification.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any remaining impurities, and dry under vacuum.

-

Applications in Drug Development and Materials Science

This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its utility stems from the orthogonal protecting group strategy it enables. The benzyl ester can be selectively cleaved by hydrogenolysis, a mild condition that typically does not affect other functional groups, while the amine can be engaged in reactions like amide bond formation.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various bioactive molecules, including local anesthetics and agents targeting the central nervous system.[1] Its structure allows for facile modifications to create libraries of ester and amide derivatives for structure-activity relationship (SAR) studies.[1]

-

Prodrug Development: The benzyl ester moiety can be incorporated into prodrug design.[1] This can enhance the lipophilicity of a parent drug, improving its membrane permeability. In vivo, the ester can be cleaved by esterase enzymes to release the active drug.[1]

-

Peptide and Protein Synthesis: This compound can be used in the synthesis of peptides and proteins in biotechnological applications.[2]

-

Materials Science: It serves as a monomer or precursor in the development of novel polymers and coatings.[2]

Diagram: Role as a Versatile Intermediate

Caption: Reactivity pathways for Benzyl 3-aminopropanoate HCl.

Analytical Quality Control Protocol

Ensuring the purity of starting materials is paramount in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of compounds like this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of a sample of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase (or a suitable solvent like a water/acetonitrile mixture) to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

Rationale: Accurate weighing and dissolution are critical for quantitative analysis. The sample must be fully dissolved to prevent clogging of the HPLC system.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile is common. For example, a gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

Rationale: A C18 column is a workhorse for separating moderately polar organic compounds. The benzyl group contains a chromophore that strongly absorbs UV light, making UV detection at 254 nm highly sensitive and specific. TFA is used as an ion-pairing agent to improve peak shape for the primary amine.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Rationale: The area under a peak is proportional to the concentration of the compound. This method, known as area percent, provides a reliable estimation of purity, assuming all impurities have a similar response factor at the chosen wavelength.

-

Safety and Handling

This compound possesses several hazards that require careful handling in a laboratory setting.[4]

GHS Hazard Classification[4][6]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][6] Recommended storage is between 2-8°C under an inert atmosphere.[1]

Conclusion

This compound is a foundational building block in modern organic synthesis. Its defined chemical properties, straightforward synthesis, and, most importantly, its capacity for selective functionalization at both the amine and the protected carboxylate termini make it an invaluable tool for researchers. Proper understanding of its handling, synthesis, and analytical characterization, as outlined in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

- 1. This compound [myskinrecipes.com]

- 2. biosynce.com [biosynce.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

A Spectroscopic Guide to Benzyl 3-Aminopropanoate Hydrochloride: Structure Elucidation and Data Interpretation

Introduction

Benzyl 3-aminopropanoate hydrochloride is a valuable building block in organic and medicinal chemistry. As with any synthesized compound intended for research or drug development, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the spectral data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for routine structural characterization.

The hydrochloride salt form of this amino acid ester ensures stability and enhances solubility in polar solvents, which is a key consideration for handling and subsequent reactions. The presence of the benzyl protecting group, the propanoate backbone, and the ammonium salt functionality gives rise to a unique spectral fingerprint that we will explore in detail.

Molecular Structure and Spectroscopic Correlation

The fundamental principle of spectroscopic analysis is that the molecular structure dictates the interaction with electromagnetic radiation and the behavior in a mass spectrometer. The structure of this compound, with its distinct chemical environments, is well-suited for a multi-technique spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR data.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. The hydrochloride salt is typically analyzed in a deuterated solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) to ensure solubility and avoid interference from solvent protons.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | Multiplet | 5H | Ar-H |

| ~5.20 | Singlet | 2H | -O-CH₂ -Ar |

| ~3.30 | Triplet | 2H | -CH₂ -NH₃⁺ |

| ~2.85 | Triplet | 2H | -C(=O)-CH₂ - |

Interpretation and Rationale:

-

Aromatic Protons (δ ~7.40): The five protons on the benzyl group's phenyl ring are in a complex electronic environment and typically appear as a multiplet in the downfield region of the spectrum. Their chemical shift is influenced by the ring current effect.

-

Benzylic Protons (δ ~5.20): The two protons of the methylene group adjacent to the ester oxygen and the aromatic ring (-O-CH₂-Ar) are deshielded by both. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

-

Propanoate Methylene Protons (δ ~3.30 & ~2.85): The two methylene groups of the propanoate backbone form an ethyl-like system.

-

The protons alpha to the newly formed ammonium group (-CH₂-NH₃⁺) are significantly deshielded and appear as a triplet at approximately 3.30 ppm. The triplet multiplicity is due to coupling with the adjacent methylene protons.

-

The protons alpha to the carbonyl group (-C(=O)-CH₂-) are also deshielded, but to a lesser extent than those next to the ammonium group. They appear as a triplet around 2.85 ppm, resulting from coupling with the protons at the 3-position. The n+1 rule predicts this splitting pattern.[1]

-

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule as a single peak. The chemical shifts are indicative of the functional group and hybridization of the carbon atom.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | -C =O |

| ~135.5 | Ar-C (quaternary) |

| ~129.0 | Ar-C H (ortho, para) |

| ~128.5 | Ar-C H (meta) |

| ~67.0 | -O-C H₂-Ar |

| ~35.0 | -C H₂-NH₃⁺ |

| ~32.0 | -C(=O)-C H₂- |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~173.0): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield. This chemical shift is characteristic of ester and carboxylic acid functionalities.[2][3]

-

Aromatic Carbons (δ ~128.5-135.5): The aromatic carbons of the benzyl group resonate in the typical range for sp² hybridized carbons in a benzene ring. The quaternary carbon (attached to the benzylic CH₂) is distinct from the protonated aromatic carbons.

-

Benzylic Carbon (δ ~67.0): The carbon of the benzylic methylene group (-O-CH₂-Ar) is attached to an electronegative oxygen atom, causing it to appear in the 50-70 ppm range.[4]

-

Propanoate Carbons (δ ~32.0 & ~35.0): The two sp³ hybridized carbons of the propanoate chain appear in the aliphatic region of the spectrum. The carbon adjacent to the ammonium group is slightly more deshielded than the carbon adjacent to the carbonyl group due to the strong electron-withdrawing effect of the positive charge.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds and functional groups. For this compound, the solid-state spectrum (typically obtained using a KBr pellet) is most informative.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Strong, Broad | N-H stretch (in -NH₃⁺) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong, Sharp | C=O stretch (ester) |

| ~1600 & ~1500 | Medium | N-H bend (in -NH₃⁺) |

| ~1200 | Strong | C-O stretch (ester) |

| ~750 & ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Interpretation and Rationale:

-

Ammonium N-H Stretching (3200-2500 cm⁻¹): The most prominent feature of the IR spectrum of an amine hydrochloride is the very broad and strong absorption band for the N-H stretching vibrations of the ammonium group (-NH₃⁺). This broadness is a result of extensive hydrogen bonding in the solid state.[5][6]

-

C=O Stretching (~1735 cm⁻¹): A strong, sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl stretch of a saturated ester. This is one of the most easily identifiable peaks in the spectrum.

-

N-H Bending (~1600 & ~1500 cm⁻¹): The bending vibrations of the N-H bonds in the ammonium group typically give rise to one or two medium-intensity bands in this region.[7]

-

Aromatic and Aliphatic C-H Stretching (~3030 & ~2950 cm⁻¹): The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule appear at their expected frequencies, just above and below 3000 cm⁻¹, respectively.

-

C-O Stretching (~1200 cm⁻¹): The C-O single bond stretch of the ester group is expected to be a strong band in the fingerprint region.

-

Aromatic C-H Bending (~750 & ~700 cm⁻¹): The out-of-plane C-H bending vibrations for a monosubstituted benzene ring typically result in two strong absorptions in this region, confirming the substitution pattern of the benzyl group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a polar, non-volatile compound like this compound, Electrospray Ionization (ESI) is the preferred method. In positive ion mode, we expect to see the protonated molecule of the free amine, [M+H]⁺, where M is the free amine (benzyl 3-aminopropanoate). The molecular weight of the free amine is 179.22 g/mol .

Predicted ESI-MS Data

| m/z | Assignment |

| 180.1 | [M+H]⁺ (protonated molecule of the free amine) |

| 91.1 | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Fragmentation Pathway:

The ESI mass spectrum is expected to be relatively simple. The base peak would likely be the protonated molecule of the free amine at m/z 180.1. The most significant fragmentation pathway involves the cleavage of the benzylic C-O bond, which is a common fragmentation for benzyl esters.[8][9] This cleavage results in the formation of the highly stable tropylium ion at m/z 91.1.

Caption: Predicted ESI-MS fragmentation of benzyl 3-aminopropanoate.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed. Instrument parameters should be optimized for the specific machine being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard like DSS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans and a relaxation delay to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system for electrospray ionization, such as a mixture of methanol and water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the protonated molecule.

-

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. By understanding the principles behind each technique and how the specific structural features of the molecule influence the resulting spectra, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Solubility and Stability of Benzyl 3-Aminopropanoate Hydrochloride

This guide provides a comprehensive technical overview of the solubility and stability of benzyl 3-aminopropanoate hydrochloride for researchers, scientists, and professionals in drug development. The information herein is synthesized from established principles of physical chemistry and analytical data from structurally related compounds to provide a robust framework for handling and formulating this compound.

Introduction: Understanding this compound

This compound is an ester hydrochloride salt with potential applications in pharmaceutical synthesis and as a building block in the development of novel therapeutic agents.[1] Its structure, comprising a benzyl ester and a primary amine hydrochloride, dictates its physicochemical properties, influencing its behavior in various solvent systems and its susceptibility to degradation. A thorough understanding of its solubility and stability is paramount for consistent and reliable results in research and development.

Chemical Structure:

C1=CC=C(C=C1)COC(=O)CCN.Cl

Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.67 g/mol

Solubility Profile

The solubility of this compound is governed by the interplay of its polar (amine hydrochloride, ester carbonyl) and non-polar (benzyl group, ethylene chain) moieties. As an amino acid ester hydrochloride, it is expected to exhibit good solubility in polar protic solvents and limited solubility in non-polar organic solvents.[2]

General Solubility Characteristics

The presence of the hydrochloride salt of the primary amine group significantly enhances aqueous solubility compared to its free base form. The protonated amine can engage in favorable ion-dipole interactions with water molecules. The benzyl group, conversely, contributes to its lipophilicity.

The general principle of "like dissolves like" provides a foundational understanding of its solubility.[3] Polar solvents will more effectively solvate the charged amine and polar ester group, while non-polar solvents will have a greater affinity for the benzyl ring.

Expected Solubility in Common Solvents

| Solvent | Dielectric Constant (approx.) | Expected Solubility | Rationale for Experimental Choice |

| Water | 80.1 | High | The high polarity and hydrogen bonding capacity of water effectively solvate the ionic hydrochloride and the polar ester group. This is the primary solvent for many pharmaceutical applications. |

| Methanol | 32.7 | High | As a polar protic solvent, methanol can solvate both the ionic and polar parts of the molecule. It is often used in crystallization processes. |

| Ethanol | 24.5 | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. It is a common solvent in pharmaceutical formulations. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | A highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. It is a common solvent for stock solutions in biological assays.[6] |

| Dichloromethane (DCM) | 9.1 | Low to Moderate | A non-polar aprotic solvent that will primarily interact with the benzyl group. The polar hydrochloride will limit solubility. It is often used in organic synthesis and extraction. |

| Hexane | 1.9 | Very Low | A non-polar solvent with very limited capacity to solvate the polar and ionic portions of the molecule. Useful as an anti-solvent for precipitation. |

Experimental Protocol for Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a selected range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

-

Analysis:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Self-Validation: The use of a validated, stability-indicating HPLC method is crucial. The method should be able to separate the parent compound from any potential degradation products, ensuring that the measured concentration corresponds only to the intact molecule.

Diagram of Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The primary degradation pathway for this molecule is expected to be hydrolysis of the benzyl ester bond.

Potential Degradation Pathways

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, which can be catalyzed by acid or base. This reaction would yield 3-aminopropanoic acid (β-alanine) and benzyl alcohol.[7] The rate of hydrolysis is pH-dependent. In aqueous solutions, the pH will be determined by the hydrolysis of the amino acid hydrochloride.

-

Thermal Degradation: At elevated temperatures, decomposition may occur. The specific degradation products would need to be identified through experimental studies.[8]

-

Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to degradation, especially given the presence of the aromatic benzyl group which can absorb UV light.[9][10]

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed Hydrolytic Degradation of Benzyl 3-aminopropanoate HCl.

Factors Influencing Stability

-

pH: The rate of hydrolysis of esters is highly dependent on pH.[11] It is expected to be more stable at acidic pH and less stable under neutral to basic conditions.

-

Temperature: As with most chemical reactions, the rate of degradation will increase with temperature.[12]

-

Light: Exposure to light, especially UV, may accelerate degradation.

-

Moisture: The presence of water is necessary for hydrolysis. Therefore, the compound should be protected from moisture.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][13][14][15]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photodegradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.[10]

-

-

Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples by a stability-indicating HPLC-PDA method.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

Self-Validation: The analytical method must be validated to be "stability-indicating." This means that it can separate the parent drug from all significant degradation products, ensuring that the assay is specific for the intact drug.[15]

Summary and Recommendations

This compound is a polar molecule with expected good solubility in aqueous and polar organic solvents. Its primary stability concern is the hydrolysis of the benzyl ester bond, a reaction that is sensitive to pH and temperature.

For researchers and drug development professionals, the following recommendations are crucial:

-

Storage: The compound should be stored in a cool, dry, and dark place to minimize hydrolytic, thermal, and photolytic degradation.

-

Formulation: For aqueous formulations, the pH should be optimized to ensure maximum stability, likely in the acidic range. The use of buffered systems is recommended.

-

Analytical Methods: A validated, stability-indicating HPLC method is essential for accurate quantification and impurity profiling of this compound.

This guide provides a foundational understanding of the solubility and stability of this compound. It is imperative that these principles are supplemented with rigorous experimental data for any specific application to ensure the quality, safety, and efficacy of the final product.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. By compound [wahoo.cns.umass.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. q1scientific.com [q1scientific.com]

- 11. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]

- 12. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Use of Benzyl 3-Aminopropanoate Hydrochloride as a Carboxyl-Protecting Group for β-Alanine

Abstract

β-Alanine is a crucial non-proteinogenic amino acid utilized in the synthesis of various bioactive molecules, including peptides and pharmaceuticals. Its bifunctional nature, possessing both a reactive amino and a carboxyl group, necessitates a strategic approach to protection chemistry to achieve regioselective reactions. This technical guide provides an in-depth analysis of benzyl 3-aminopropanoate hydrochloride as a robust solution for the protection of the β-alanine carboxyl terminus. We will explore the rationale for its use, detailing its synthesis, application in peptide coupling, and the various methodologies for its selective removal. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex organic synthesis, with a focus on mechanistic understanding and practical, field-proven protocols.

The Strategic Imperative for Protecting β-Alanine

The Chemical Profile of β-Alanine

β-Alanine (3-aminopropanoic acid) is the only naturally occurring beta-amino acid.[1][2] Unlike its alpha-amino acid counterparts, its amino group is attached to the β-carbon, two atoms away from the carboxyl group. This structural distinction influences its chemical reactivity and its role in the architecture of peptides and other biomolecules. It is a key component of bioactive dipeptides like carnosine and anserine and serves as a precursor to pantothenic acid (Vitamin B5).[3]

The Rationale for Protecting Groups in Synthesis

In multistep organic synthesis, particularly peptide synthesis, the presence of multiple reactive functional groups within a single molecule requires the use of protecting groups.[4][5] These groups are temporarily attached to a functional group to render it inert during a specific chemical transformation, preventing undesired side reactions such as self-polymerization.[6] For an amino acid like β-alanine, if the desired reaction is at the amino terminus (e.g., amide bond formation), the carboxyl group must be protected to prevent it from acting as a competing nucleophile or acidic site.[7][8] An ideal protecting group strategy, known as an orthogonal system, allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions.[4]

Profiling this compound

Chemical Structure and Key Attributes

This compound is the benzyl ester of β-alanine, presented as its hydrochloride salt.[9][10] This form enhances the compound's stability and crystallinity, making it easier to handle and store as a solid reagent.

References

- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy beta-Alanine | 107-95-9 [smolecule.com]

- 3. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound [myskinrecipes.com]

- 10. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 3-Aminopropanoate Hydrochloride: From Synthesis to Application

This guide provides a comprehensive technical overview of benzyl 3-aminopropanoate hydrochloride, a key building block in synthetic organic chemistry and drug discovery. We will delve into its chemical properties, historical context, detailed synthesis protocols, and its applications as a versatile intermediate in the development of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Introduction and Chemical Properties

This compound is the hydrochloride salt of the benzyl ester of β-alanine. Its structure, featuring a primary amine, a benzyl ester, and a flexible three-carbon chain, makes it a valuable synthon for introducing the β-amino propionate moiety into more complex molecules. The benzyl ester group serves as a convenient protecting group for the carboxylic acid, which can be readily removed by hydrogenolysis. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| CAS Number | 99616-43-0 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 100-101 °C | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Historical Context: The Evolution of Amino Acid Ester Synthesis

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of methods for the protection and esterification of amino acids in the early to mid-20th century. The seminal work on the esterification of carboxylic acids with alcohols in the presence of an acid catalyst, known as the Fischer-Speier esterification, laid the fundamental groundwork for the synthesis of compounds like this compound.

The imperative to synthesize peptides and other complex molecules containing amino acid fragments drove the innovation of various esterification techniques. Benzyl esters, in particular, gained prominence due to their stability under a range of reaction conditions and the ease of their removal via catalytic hydrogenation, a mild and selective deprotection method. The preparation of amino acid benzyl esters as their hydrochloride or p-toluenesulfonate salts became standard practice to improve their crystallinity and handling. Therefore, the "discovery" of this compound can be best understood as a logical extension of established synthetic methodologies to the non-proteinogenic amino acid, β-alanine, to meet the growing demands of medicinal chemistry and organic synthesis.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the preparation of this compound is the direct Fischer-Speier esterification of β-alanine with benzyl alcohol in the presence of an acid catalyst. The following protocol provides a detailed, step-by-step methodology.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

β-Alanine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Toluene (or another suitable azeotroping solvent)

-

Diethyl ether

-

Round-bottom flask with a reflux condenser and a Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add β-alanine (1.0 equivalent) and toluene.

-

Addition of Benzyl Alcohol: To the suspension, add benzyl alcohol (1.0-1.2 equivalents).

-

Introduction of Acid Catalyst: Cool the mixture in an ice bath. Slowly and carefully add thionyl chloride (1.1 equivalents) dropwise to the stirred mixture. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood. The thionyl chloride reacts with benzyl alcohol to form benzyl chloride and HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product.

-

Reaction: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting β-alanine is consumed.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the toluene can be partially removed under reduced pressure using a rotary evaporator.

-

Precipitation and Filtration: Add diethyl ether to the cooled mixture to induce precipitation of the product.

-

Washing and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether to remove any unreacted benzyl alcohol and other impurities. Dry the product under vacuum to obtain this compound as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification workflow for benzyl 3-aminopropanoate HCl.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and bioactive molecules.[1] Its utility stems from the ability to act as a scaffold that can be readily modified at the amine or ester functionality.

Intermediate in the Synthesis of Local Anesthetics

A primary application of this compound is in the development of local anesthetics.[1] The core structure of many local anesthetics consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group. This compound provides a convenient starting point for the synthesis of analogs of local anesthetics where the β-alanine moiety serves as the linker between the aromatic portion and the terminal amine.

Building Block for Bioactive Molecules and Prodrugs

The benzyl ester group in this compound can serve as a prodrug moiety. Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The benzyl ester can improve the membrane permeability of a drug candidate, and once in the body, it can be enzymatically cleaved to release the active carboxylic acid.[1]

Furthermore, the primary amine of this compound is a key functional group for derivatization. It can be acylated, alkylated, or used in peptide coupling reactions to build more complex molecular architectures for various therapeutic targets, including agents for the central nervous system.[1]

Conclusion

This compound is a foundational building block in organic synthesis with significant applications in drug discovery and development. Its straightforward synthesis via Fischer-Speier esterification and its versatile chemical handles make it an attractive starting material for the creation of a diverse array of bioactive molecules. While its historical origins are rooted in the broader development of amino acid chemistry, its continued use in modern medicinal chemistry underscores its enduring importance. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering valuable insights for researchers and scientists in the field.

References

A Technical Guide to Benzyl 3-aminopropanoate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: Benzyl 3-aminopropanoate hydrochloride is a key organic building block, particularly valued in medicinal chemistry and pharmaceutical development. As the benzyl ester hydrochloride salt of β-alanine, its structure offers a unique combination of a protected amine and a cleavable ester, making it an ideal intermediate for synthesizing a wide range of more complex molecules and prodrugs. This guide provides a comprehensive overview of its core molecular properties, a detailed protocol for its synthesis and characterization, and an exploration of its critical applications for researchers and drug development professionals.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. This section details the essential chemical and physical identity of this compound.

Chemical Identity

-

Systematic Name: benzyl 3-aminopropanoate;hydrochloride[1][2]

-

Common Synonyms: Benzyl 3-aminopropionate hydrochloride, β-Alanine phenylmethyl ester hydrochloride, Benzyl beta-alaninate hydrochloride[1][2][3]

Molecular Formula and Weight

The molecular formula and weight are critical for stoichiometric calculations in reaction planning and for mass spectrometry analysis.

Structural Representation

The structure reveals a primary amine protonated as a hydrochloride salt and a benzyl ester group, features that dictate its reactivity and utility.

Caption: Chemical structure of this compound.

Physicochemical Properties

This table summarizes key properties essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2][4][5] |

| Molecular Weight | 215.68 g/mol | [4][5][6] |

| Appearance | Solid | [3] |

| Melting Point | 100-101 °C | [3] |

| Storage Conditions | 2-8°C, under inert gas | [4] |

Synthesis and Purification

The synthesis of this compound requires a strategy that efficiently forms the ester while protecting the amine group from unwanted side reactions.

Rationale for Synthetic Strategy

The primary challenge in synthesizing amino acid esters is the dual reactivity of the amino and carboxylic acid groups. The chosen method addresses this by first protonating the amino group with hydrogen chloride. This not only protects the amine but also activates the carboxylic acid for esterification. The subsequent esterification with benzyl alcohol is an equilibrium-limited reaction. To drive the reaction to completion, the water produced as a byproduct is continuously removed via azeotropic distillation. This modern approach, utilizing a metal chloride catalyst, avoids the use of hazardous and corrosive reagents like thionyl chloride, making the process safer, more environmentally friendly, and suitable for industrial scale-up.[7]

Experimental Protocol: Synthesis via Catalytic Esterification

This protocol is adapted from established methods for preparing amino acid benzyl ester hydrochlorides.[7]

-

Amine Protection:

-

To a three-necked flask equipped with a stirrer and gas inlet, add β-alanine (1.0 eq), a suitable solvent (e.g., toluene), and a catalytic amount of a metal chloride (e.g., ZnCl₂).

-

Bubble hydrogen chloride gas through the suspension at room temperature for 0.5-1 hour until the molar ratio of HCl to β-alanine is approximately 1:1. This forms the β-alanine hydrochloride in situ.

-

-

Esterification:

-

Add benzyl alcohol (1.1-1.5 eq) to the flask.

-

Fit the flask with a Dean-Stark apparatus to collect water.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the trap, driving the esterification forward.

-

Monitor the reaction progress by TLC or by measuring the amount of water collected.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the hot reaction mixture to remove the catalyst.

-

Remove the solvent (toluene) from the filtrate under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, high-purity this compound.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical and pharmaceutical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

The Principle of Spectroscopic Validation

Spectroscopic methods like NMR and IR provide direct evidence of the molecule's structure. NMR spectroscopy maps the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity of the carbon skeleton. IR spectroscopy identifies the presence of specific functional groups (e.g., C=O, N-H) by their characteristic vibrational frequencies. Together, they provide a unique fingerprint of the molecule.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

-

Benzyl CH₂: A singlet around 5.1 ppm for the two protons of the -O-CH₂-Ph group.

-

Aliphatic Protons: Two triplets, one around 3.2 ppm (-CH₂-N) and another around 2.8 ppm (-CH₂-C=O), corresponding to the ethylene bridge.

-

Amine Protons: A broad singlet (variable position) for the -NH₃⁺ protons.

-

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Absorption Bands:

-

N-H Stretch: A broad band between 3200-2800 cm⁻¹ characteristic of an amine salt (R-NH₃⁺).

-

C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: A peak in the 1300-1150 cm⁻¹ region.

-

Aromatic C-H Bending: Peaks in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range, indicative of a monosubstituted benzene ring.

-

Characterization Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. This compound [myskinrecipes.com]

- 5. 99616-43-0 | this compound | Esters | Ambeed.com [ambeed.com]